6-(Thiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that integrates both pyrrolo and pyrimidine structures with a thiophene moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. The structural complexity and the presence of multiple functional groups make it a candidate for further pharmacological exploration.
This compound belongs to the class of pyrrolo[3,4-d]pyrimidines, which are recognized for their diverse biological activities. Pyrrolo[2,3-d]pyrimidine derivatives have been studied extensively for their roles as inhibitors in various biochemical pathways, including those involved in cancer cell proliferation and signal transduction pathways associated with RET (rearranged during transfection) oncogenes .
The synthesis of 6-(thiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can be approached through several methods:
The compound can undergo various chemical reactions due to its functional groups:
The mechanism of action for 6-(thiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine primarily involves its interaction with specific biological targets such as kinases involved in cancer signaling pathways.
Relevant analyses include spectroscopic techniques (NMR, IR) for structural confirmation and purity assessment.
6-(Thiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has potential applications in:
The construction of the pyrrolo[3,4-d]pyrimidine core relies predominantly on cyclocondensation and transition metal-mediated strategies. Proline-catalyzed multicomponent reactions (MCRs) offer an efficient single-step approach, enabling the assembly of N-methyl-α-aryl(alkyl)aminomaleimides, amines, and aldehydes into tetrahydropyrrolo[3,4-d]pyrimidine derivatives under mild conditions. This method achieves moderate-to-excellent yields (52–92%) in methanol at ambient temperature, with the catalyst facilitating iminium ion formation and subsequent Mannich-type cyclization [1]. For unsaturated variants, Fe(III)-mediated iodocyclization proves effective. Treatment of N-allyl precursors with iodine (1.2 equiv) and FeCl₃ (10 mol%) in acetonitrile at 60°C induces regioselective 5-endo-dig cyclization, yielding iodinated pyrrolo[3,4-d]pyrimidine-2,4-diones within 2–4 hours (75–88% yield). This method circumvents base requirements and minimizes polyhalogenation byproducts [9]. Microwave-assisted cyclization represents a third approach, reducing reaction times from hours to minutes while improving atom economy [8].
Table 1: Cyclization Methods for Pyrrolo[3,4-d]pyrimidine Core Synthesis
Method | Conditions | Yield Range | Reaction Time | Key Advantages |
---|---|---|---|---|
Proline-Catalyzed MCR | MeOH, rt, l-proline (20 mol%) | 52–92% | 12–48 h | Atom economy, no metal catalysts |
Fe(III)-Mediated Iodocyclization | CH₃CN, 60°C, I₂, FeCl₃ (10 mol%) | 75–88% | 2–4 h | Regioselectivity, no base required |
Microwave-Assisted | Solvent-free, 150–200°C, 300 W | 65–90% | 5–15 min | Rapid synthesis, high purity |
Incorporation of the thiophene-2-carbonyl group at the 6-position proceeds via late-stage derivatization of preformed pyrrolo[3,4-d]pyrimidine intermediates. Two principal strategies dominate:
Table 2: Thiophene-2-carbonyl Incorporation Efficiency
Method | Conditions | Yield | Purity | Limitations |
---|---|---|---|---|
Suzuki-Miyaura Cross-Coupling | Pd(PPh₃)₄ (5 mol%), K₂CO₃, toluene/H₂O, 85°C | 70–82% | >95% | Oxygen-sensitive, boronic acid cost |
Nucleophilic Acyl Substitution | DIPEA, CH₂Cl₂, 0°C → rt | 85–93% | >98% | Acid chloride handling, moisture control |
Chlorination at the 4-position of pyrrolo[3,4-d]pyrimidines is critical for installing leaving groups amenable to nucleophilic displacement. Phosphorus oxychloride (POCl₃) serves as the standard chlorinating agent, with catalytic N,N-dimethylaniline (0.1 equiv) enhancing electrophilicity. Optimized conditions (neat POCl₃, 110°C, 4–6 hours) achieve near-quantitative conversion (>95%) while minimizing hydrolytic degradation [9]. For phosphorylation, diethyl chlorophosphate (5 equiv) reacts with 4-chloro intermediates in acetonitrile at 60°C for 12 hours. Triethylamine (3 equiv) acts as both base and scavenger, yielding phosphoramidate prodrugs in 80–87% yield after silica gel purification. Key innovations include controlled reagent addition to suppress N-phosphorylation byproducts and strict temperature maintenance below 65°C to prevent phosphate decomposition [7].
Table 3: Optimization Parameters for Halogenation and Phosphorylation
Reaction Type | Optimal Reagents/Conditions | Temperature | Time | Yield | Byproduct Control |
---|---|---|---|---|---|
Chlorination | POCl₃ (8 equiv), DMA (0.1 equiv), neat | 110°C | 4–6 h | >95% | Hydrolysis suppressed |
Phosphorylation | (EtO)₂P(O)Cl (5 equiv), Et₃N (3 equiv), CH₃CN | 60°C | 12 h | 80–87% | Avoided N-phosphorylated isomers |
Bioisosteric replacement of the pyrrolo[3,4-d]pyrimidine core with thieno[2,3-d]pyrimidine aims to modulate pharmacokinetic properties while retaining target affinity. Computational analyses reveal divergent electrostatic profiles: the pyrrolo nitrogen (N1) contributes a dipole moment of 4.2 Debye, whereas the thieno sulfur atom reduces polarity to 2.8 Debye. This difference impacts solvation energy (−35.2 kcal/mol for pyrrolo vs. −28.7 kcal/mol for thieno) and membrane permeability (PAMPA log Pₑff: −5.2 vs. −4.7) [3] [10]. Biologically, pyrrolo derivatives exhibit superior folate receptor (FRα) binding (IC₅₀ = 2.11–7.19 nM) due to hydrogen bonding with Asn156 and Lys136, whereas thieno analogs demonstrate enhanced FAK inhibition (IC₅₀ = 0.077 μM) via hydrophobic interactions with Ala452 and Cys502 [2] [3]. Selectivity profiling indicates pyrrolo scaffolds outperform thieno variants in mitochondrial serine hydroxymethyltransferase 2 (SHMT2) inhibition by 17–882-fold [3].
Table 4: Comparative Analysis of Bioisosteric Scaffolds
Property | Pyrrolo[3,4-d]pyrimidine | Thieno[2,3-d]pyrimidine | Biological Implications |
---|---|---|---|
Dipole Moment | 4.2 Debye | 2.8 Debye | Enhanced aqueous solubility for pyrrolo type |
Solvation Energy | −35.2 kcal/mol | −28.7 kcal/mol | Better desolvation penalty for thieno type |
FRα Binding (IC₅₀) | 2.11–7.19 nM | 10–50 nM | Superior tumor targeting for pyrrolo derivatives |
FAK Inhibition (IC₅₀) | 0.28–4.8 μM | 0.077–0.32 μM | Improved kinase inhibition for thieno derivatives |
SHMT2 Inhibition | IC₅₀ = 0.8–5.2 μM | IC₅₀ = 25–100 μM | Mitochondrial activity retention in pyrrolo type |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1